molecular formula C17H22ClN5OS B2391206 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215574-56-3

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2391206
CAS No.: 1215574-56-3
M. Wt: 379.91
InChI Key: SREFBHWLTWTZDA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Introduction of the dimethylaminoethyl group: This step often involves the alkylation of the benzo[d]thiazole intermediate with a dimethylaminoethyl halide.

    Construction of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Coupling of the intermediates: The final step involves coupling the benzo[d]thiazole and pyrazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can occur at various sites, including the nitrogen atoms in the dimethylaminoethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxamide
  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

The unique combination of the benzo[d]thiazole, dimethylaminoethyl, and pyrazole moieties in N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Dimethylaminoethyl group : Enhances solubility and biological interaction.
  • Pyrazole ring : Associated with various pharmacological effects.

Molecular Formula

C15H19N5O2SHClC_{15}H_{19}N_{5}O_{2}S\cdot HCl

Antimicrobial Activity

Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown effectiveness against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has been evaluated for anticancer activity in various cell lines. Studies indicate that derivatives with similar structures can induce apoptosis in cancer cells, particularly through the activation of caspase pathways . The unique structural features of this compound enhance its binding affinity to cancer cell receptors.

The biological mechanisms underlying the activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Case Study 1: Antimicrobial Screening

A study screened various derivatives against clinical isolates of C. difficile and K. pneumoniae. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

CompoundTarget PathogenMIC (µg/mL)
Compound AS. aureus8
Compound BK. pneumoniae16
Compound CC. difficile4

Case Study 2: Anticancer Activity

In vitro studies on A549 lung cancer cells revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis showed an increase in early apoptotic cells, suggesting that the compound triggers apoptosis .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS.ClH/c1-12-11-14(21(4)19-12)16(23)22(10-9-20(2)3)17-18-13-7-5-6-8-15(13)24-17;/h5-8,11H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREFBHWLTWTZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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